molecular formula C19H21FN2O B2859218 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 1219905-31-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Numéro de catalogue B2859218
Numéro CAS: 1219905-31-3
Poids moléculaire: 312.388
Clé InChI: YNLZEEJBHSGRGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound was first identified by researchers at the University of Queensland in Australia and has since been the subject of numerous studies around the world.

Applications De Recherche Scientifique

PET Radioligand Development

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide and its analogs have been extensively studied for their applications in Positron Emission Tomography (PET) imaging, particularly targeting serotonin 5-HT1A receptors. These receptors are critical in studying neuropsychiatric disorders. For instance, cyclohexanecarboxamide derivatives are identified as reversible, selective, and high-affinity 5-HT1A receptor antagonists, showcasing high brain uptake, slow brain clearance, and stability against defluorination, making them promising candidates for improved in vivo quantification of 5-HT1A receptors (García et al., 2014). Additionally, fluorine-18 labeled derivatives of WAY 100635 have shown potential in enhancing PET imaging for serotonin levels and receptor distribution, with some compounds providing comparable brain and blood clearance rates to existing tracers (Lang et al., 1999).

Enaminone-Based Heterocycle Synthesis

The synthesis and evaluation of enaminones, including compounds with cyclohexanecarboxamide frameworks, have been pivotal in developing anticonvulsant and antibacterial agents. The crystal structures of such enaminones reveal interesting hydrogen bonding patterns and conformational behaviors, which are critical in designing drugs with enhanced efficacy and reduced side effects (Kubicki et al., 2000).

Anticancer Agent Development

The structural motif of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has also been explored in the context of anticancer drug development. Compounds derived from this structure have been assessed for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Molecular docking studies suggest that modifications to the structure can significantly impact its potential as an anticancer agent, highlighting the importance of structural optimization in drug design (Alam et al., 2016).

Inhibition of Defluorination in PET Imaging

Defluorination of PET radioligands is a significant challenge in imaging studies. Compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide have been involved in studies aiming to inhibit the defluorination process, thereby enhancing the quality of PET imaging. For example, disulfiram has been shown to inhibit defluorination effectively, increasing the plasma concentration of PET radioligands and improving brain imaging results (Ryu et al., 2007).

Propriétés

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-8-6-15(7-9-17)16-12-18(22-13-16)19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12-13,22H,1-3,5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLZEEJBHSGRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.